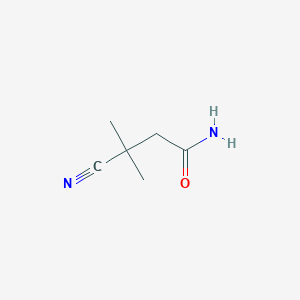

3-Cyano-3-methylbutanamide

Description

Significance of the Butanamide Scaffold in Contemporary Organic Chemistry

The butanamide scaffold, a four-carbon amide, is a prevalent structural motif in a diverse array of organic molecules, including many with significant biological activity. Its importance in contemporary organic chemistry stems from its role as a versatile building block and its presence in numerous pharmaceuticals and natural products. The structural simplicity of the butanamide backbone allows for extensive functionalization, enabling the synthesis of complex molecules with tailored properties.

In medicinal chemistry, the butanamide framework is often associated with compounds exhibiting a wide range of therapeutic effects. For instance, modifications to the butanamide structure have led to the development of agents with anti-inflammatory, antimicrobial, and anticancer properties. rsc.org The amide linkage within the scaffold is a key feature, as it can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, a crucial aspect of drug design. The flexibility and defined length of the four-carbon chain also play a role in orienting other functional groups for optimal interaction with these targets. The exploration of various substituted butanamides continues to be an active area of research in the quest for new therapeutic agents. jchemrev.com

Overview of Cyano- and Amide-Functionalized Molecules in Synthetic Science

Molecules bearing both cyano (a carbon-nitrogen triple bond) and amide (a carbonyl group bonded to a nitrogen atom) functionalities are of considerable interest in synthetic science due to the versatile reactivity of these groups. The cyano group is a powerful electron-withdrawing group and can serve as a precursor to a variety of other functional groups. researchgate.net It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of heterocyclic rings, making it a valuable synthetic handle. researchgate.net The presence of a nitrile group in a molecule can also be important for its biological activity. researchgate.net

The amide group is one of the most fundamental functional groups in organic chemistry and biochemistry, forming the backbone of peptides and proteins. nih.gov In synthetic chemistry, amides are known for their stability, yet they can be transformed into other functional groups under specific conditions. pulsus.com The combination of a cyano and an amide group in a single molecule, as in 3-Cyano-3-methylbutanamide, creates a bifunctional platform. This allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains intact, providing a powerful strategy for the synthesis of complex target molecules.

Research Landscape of this compound within Chemical Synthesis

A comprehensive survey of the current scientific literature reveals that this compound is a compound that is recognized and cataloged in chemical databases, but it has not yet been the subject of extensive, dedicated research studies. beilstein-journals.orgguidechem.com Its synthesis and specific applications in chemical synthesis are not widely reported in peer-reviewed journals. This suggests that this compound may be a relatively novel compound or a synthetic intermediate that has not been extensively explored for its own unique properties or applications.

Despite the limited specific research, the structural features of this compound allow for informed speculation about its potential utility. The presence of the tertiary carbon atom attached to the cyano group suggests that it could be a precursor for the synthesis of quaternary centers, which are important structural motifs in many complex natural products and pharmaceuticals. The primary amide offers a site for further chemical transformations, such as Hofmann or Curtius rearrangements to install an amine group, or dehydration to a nitrile. The cyano group itself can be hydrolyzed to a carboxylic acid, leading to the formation of a substituted succinic acid derivative. The potential for this molecule to serve as a building block in the synthesis of more complex structures is therefore significant, and it represents an area ripe for future investigation.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| CAS Number | 61892-66-8 |

| Canonical SMILES | CC(C)(CC(=O)N)C#N |

| InChI Key | AUWQBVOYDYZTMH-UHFFFAOYSA-N |

| Topological Polar Surface Area | 66.9 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem and other chemical databases. beilstein-journals.orgguidechem.com

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,4-7)3-5(8)9/h3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWQBVOYDYZTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558771 | |

| Record name | 3-Cyano-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-66-8 | |

| Record name | 3-Cyano-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Pathways for 3 Cyano 3 Methylbutanamide and Its Structural Analogues

Direct Amidation Approaches to 3-Cyano-3-methylbutanamide

Direct amidation strategies focus on the formation of the amide bond from a corresponding carboxylic acid, 3-cyano-3-methylbutanoic acid. This can be achieved through the use of coupling reagents or by activating the carboxylic acid, for instance, as an ester.

Carboxylic Acid and Amine Coupling Methodologies

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Subsequent nucleophilic attack by an amine or, in this case, ammonia (B1221849), leads to the formation of the desired amide and a urea (B33335) byproduct. To minimize side reactions and racemization (if applicable), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed.

Table 1: Representative Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive | Typical Solvent | Byproduct |

| Dicyclohexylcarbodiimide (DCC) | HOBt, DMAP | DCM, DMF | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide (DIC) | HOBt, HOAt | DCM, DMF | Diisopropylurea (DIU) |

| EDC·HCl | HOBt | Water, DCM | Water-soluble urea |

| HATU | DIPEA | DMF | Tetramethylurea |

This table presents common coupling reagents used for the amidation of carboxylic acids, which are applicable to the synthesis of this compound from its corresponding carboxylic acid.

The general reaction scheme for the synthesis of this compound using a coupling reagent is as follows:

Step 1: Activation of 3-cyano-3-methylbutanoic acid. The carboxylic acid reacts with the coupling reagent (e.g., DCC) to form an O-acylisourea intermediate.

Step 2: Nucleophilic attack by ammonia. Ammonia attacks the activated carbonyl carbon of the intermediate.

Step 3: Formation of this compound. The tetrahedral intermediate collapses to form the amide and the urea byproduct.

Activated Ester and Amine Reactivity

An alternative to in-situ activation with coupling reagents is the conversion of the carboxylic acid into a more stable, yet still reactive, activated ester. These esters can then be isolated and subsequently reacted with an amine or ammonia to form the amide.

Common methods for preparing activated esters involve reacting the carboxylic acid with reagents like N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) in the presence of a coupling agent like DCC. The resulting N-hydroxysuccinimidyl ester or pentafluorophenyl ester is more susceptible to nucleophilic attack by ammonia than the parent carboxylic acid.

The reaction of an activated ester of 3-cyano-3-methylbutanoic acid with ammonia would proceed via a nucleophilic acyl substitution mechanism to yield this compound. This two-step approach can be advantageous in certain synthetic strategies, particularly when purification of the final amide is challenging due to the presence of coupling reagent byproducts. A notable advantage of this method is the often straightforward purification, as the leaving groups (e.g., N-hydroxysuccinimide) are typically water-soluble and easily removed.

Nitrile Functionalization Strategies for Amide Formation

An alternative set of strategies involves the manipulation of a nitrile precursor to generate the amide functionality. This can be achieved either through a two-step process involving hydrolysis of a cyano group to a carboxylic acid followed by amidation, or through the direct conversion of a nitrile to an amide.

Hydrolysis of Cyano Precursors to Carboxylic Acids for Subsequent Amidation

This pathway involves starting with a precursor containing two nitrile groups, such as 2,2-dimethylsuccinonitrile. One of the nitrile groups can be selectively hydrolyzed to a carboxylic acid under acidic or basic conditions to yield 3-cyano-3-methylbutanoic acid. This intermediate can then be subjected to the direct amidation methods described in section 2.1.

The selective partial hydrolysis of a dinitrile can be challenging, as the reaction conditions can often lead to the hydrolysis of both nitrile groups. Careful control of reaction parameters such as temperature, reaction time, and the concentration of the acid or base is crucial to achieve the desired mono-acid.

Direct Conversion of Nitriles to Amides

The direct conversion of a nitrile to a primary amide offers a more atom-economical route. Several methods exist for this transformation, with the Ritter reaction and metal-catalyzed hydration being prominent examples.

The Ritter reaction involves the reaction of a nitrile with a source of a stable carbocation in the presence of a strong acid. For the synthesis of this compound, this would conceptually involve the reaction of a suitable precursor that can generate a tertiary carbocation at the 3-position with a cyanide source. The resulting nitrilium ion is then hydrolyzed to the amide. However, the application of the Ritter reaction to form an unsubstituted amide directly from a cyano group is not the typical pathway. A more relevant direct conversion involves the partial hydrolysis of the nitrile group.

Catalytic hydration of nitriles provides a milder and often more selective method for the synthesis of amides. Various transition metal catalysts, as well as enzymatic methods, have been developed for this purpose. For instance, ruthenium, platinum, or copper catalysts can facilitate the hydration of nitriles to amides. Another common laboratory method involves the use of basic hydrogen peroxide.

Table 2: Conditions for Direct Conversion of Nitriles to Amides

| Reagent/Catalyst | Conditions | Substrate Scope |

| H₂SO₄ (conc.) | Water, heat | Broad, can lead to over-hydrolysis |

| H₂O₂, NaOH | Aqueous alcohol, mild heat | Good for many nitriles, avoids strong acid |

| Ru, Pt, or Cu catalysts | Various | Can be highly selective |

| Nitrilase enzymes | Aqueous buffer, mild temp. | High selectivity, environmentally friendly |

This table provides an overview of common methods for the direct conversion of nitriles to amides, which could be applied to a suitable nitrile precursor for the synthesis of this compound.

Multi-Component Reactions (MCRs) for Beta-Amino Nitrile Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. For the synthesis of structural analogues of this compound, particularly β-amino nitriles, the Strecker, Passerini, and Ugi reactions are highly relevant.

The Strecker synthesis is a classic MCR that produces α-amino nitriles from an aldehyde or ketone, ammonia or an amine, and a cyanide source. nih.govwikipedia.org While this reaction traditionally yields α-amino nitriles, modifications and related reactions can be used to generate β-amino nitriles.

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.org Although the direct product is not a β-amino nitrile, the functional groups present in the product can be further manipulated to access related structures.

The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. wikipedia.org This powerful reaction leads to the formation of α-acylamino amides. By choosing appropriate starting materials, this reaction can be adapted to synthesize complex structures that may serve as precursors to analogues of this compound. The versatility of the Ugi reaction allows for the introduction of significant molecular diversity. wikipedia.org

These MCRs are particularly valuable in combinatorial chemistry and drug discovery for the rapid generation of libraries of structurally diverse compounds.

Adaptations of Strecker-Type Syntheses

The Strecker synthesis, a well-established method for producing α-amino acids, can be adapted to synthesize structural analogues of this compound. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This two-step process begins with the reaction of a ketone or aldehyde with an amine and a cyanide source to form an α-aminonitrile. masterorganicchemistry.comnih.gov Subsequent hydrolysis of the nitrile group yields the corresponding amino acid. masterorganicchemistry.commasterorganicchemistry.com

In the context of this compound analogues, a ketone would be the starting material to generate the α,α-disubstituted amino acid precursor. wikipedia.org The versatility of the Strecker synthesis allows for the use of various ketones and amines, enabling the creation of a diverse library of analogues. wikipedia.org Asymmetric variations of the Strecker reaction have also been developed, employing chiral auxiliaries or catalysts to produce enantiomerically enriched products. wikipedia.orgnih.gov

| Reaction Type | Starting Materials | Intermediate | Final Product |

| Classical Strecker | Ketone, Ammonia, Cyanide | α-Aminonitrile | α,α-Disubstituted Amino Acid |

| Asymmetric Strecker | Ketone, Chiral Amine, Cyanide | Chiral α-Aminonitrile | Enantiomerically Enriched α,α-Disubstituted Amino Acid |

Integration into Diverse Reaction Cascades

For instance, a cascade reaction could be designed to form the core structure of a this compound analogue through a series of intramolecular cyclizations and functional group transformations. A copper-catalyzed cascade cyclization/cyanation reaction has been developed for the synthesis of cyano-containing γ-lactams, which are structurally related to the target compound. rsc.org This process involves an amidyl radical that initiates a cascade of events leading to the final product. rsc.org

Another example is the synthesis of 3-cyano-2-pyridones through a metal-free cascade formation of C-C and C-N bonds. nih.gov This method has been shown to produce a wide range of derivatives in moderate to excellent yields. nih.gov Such cascade strategies are highly valuable for rapidly building molecular complexity from simple starting materials.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several transition metal-catalyzed methods are applicable to the synthesis of this compound and its derivatives.

Palladium-Catalyzed Carbonylative Approaches

Palladium-catalyzed carbonylation reactions are effective for introducing a carbonyl group into a molecule. An efficient palladium-catalyzed carbonylative procedure has been developed for the synthesis of 2-cyano-N-acetamide and 2-cyanoacetate compounds from bromoacetonitrile. nih.gov This reaction proceeds under mild conditions and is suitable for late-stage functionalization. nih.gov This methodology could potentially be adapted to synthesize this compound by using an appropriate starting material.

C-H Amination and C-N Bond Formation Methodologies

Direct C-H amination is a highly sought-after transformation that allows for the direct conversion of C-H bonds into C-N bonds, avoiding the need for pre-functionalized substrates. Transition metals like palladium, rhodium, and gold have been successfully employed in such reactions. nih.govresearchgate.net These methods often utilize a directing group to control the site of amination.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of C-N bond formation and can be used to synthesize a wide variety of amines and their derivatives. researchgate.nettcichemicals.com While typically used for aryl amines, modifications could allow for the synthesis of aliphatic amides.

| Catalyst System | Reaction Type | Key Features |

| Palladium | Carbonylation | Mild conditions, suitable for late-stage functionalization. nih.gov |

| Rhodium | C-H Amidation | Direct functionalization of unactivated C-H bonds. nih.govresearchgate.net |

| Gold | C-N Bond Formation | Thermally induced, solvent-free conditions. nih.gov |

Rhodium-Catalyzed Amidation Protocols

Rhodium catalysts are particularly effective in directing C-H activation and subsequent amidation. Rhodium(III)-catalyzed intramolecular annulations involving amide-directed C-H activations have been reported to produce tricyclic isoquinoline (B145761) derivatives. rsc.org Furthermore, efficient rhodium-catalyzed direct C-H amidation of N-nitrosoanilines has been developed using 1,4,2-dioxazol-5-ones as amidating agents. nih.gov These protocols, which feature mild reaction conditions and broad substrate scope, could be adapted for the synthesis of this compound analogues. nih.gov

Radical-Mediated Synthesis of this compound Derivatives

Radical reactions offer unique pathways for the formation of chemical bonds and have seen a resurgence in recent years with the advent of photoredox catalysis. nih.gov Radical-mediated intramolecular translocation of cyano groups has emerged as a powerful tool for the site-selective functionalization of organic molecules. nih.govmdpi.comresearchgate.netpreprints.org

This process typically involves the addition of an in-situ generated carbon-centered radical to a nitrile, followed by β-scission of the resulting cyclic iminyl radical. nih.govmdpi.compreprints.org This relocates the cyano group and generates a more stable carbon radical for further reactions. nih.govmdpi.com The initial carbon radical can be generated through various strategies, including hydrogen-atom transfer (HAT), radical addition to a π system, and halogen-atom transfer (XAT). nih.gov These radical-mediated cyano migration strategies could provide a novel and powerful approach to synthesizing complex derivatives of this compound.

Photo-Induced Amino-Alkylation Reactions

Photo-induced reactions represent a modern and mild approach for the construction of C-N and C-C bonds, which are fundamental to the synthesis of complex molecules like this compound and its analogues. These methods often rely on photoredox catalysis to generate high-energy radical species from stable precursors under visible light irradiation.

A prominent strategy is the three-component aminoalkylation of alkenes. This process can regioselectively add both a nitrogen-centered radical and a carbon-centered radical across a double bond. The reaction is typically powered by a photoredox catalyst, such as an iridium complex, which, upon excitation by light, can engage in single-electron transfer events. This transforms precursors like alkyl bromides and N-centered radical sources into their respective radical forms in a redox-neutral cycle. These radicals then add to an alkene, leading to the formation of new C(sp³)–N and C(sp³)–C(sp³) bonds simultaneously.

Another relevant photo-induced method is a variation of the Ritter reaction. The classic Ritter reaction involves the generation of a carbocation, which is then trapped by a nitrile. A contemporary, light-induced approach allows for a three-component reaction between an alkene, a nitrile, and an α-bromo nitrile or ester. This visible-light-mediated pathway provides rapid and mild access to various γ-amino nitriles and acids. Mechanistic studies suggest that this process can be switched from a standard atom transfer radical addition (ATRA) to a Ritter-type reaction through the influence of additives. This chemoselective and operationally simple approach is highly valuable for creating structurally diverse amino-amide and amino-nitrile scaffolds.

Dehalogenative Functionalization Strategies

Dehalogenation is a chemical reaction involving the cleavage of a carbon-halogen bond, providing a powerful route for functionalization in organic synthesis. These strategies can be employed to form new carbon-carbon or carbon-hydrogen bonds, which is essential for constructing the backbones of target molecules.

One key approach is reductive dehalogenation , where a C-X bond (X = Cl, Br, I) is replaced by a C-H bond. This is often achieved through catalytic hydrogenation. For instance, aryl bromides and chlorides can be selectively reduced using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. organic-chemistry.org Bromides are typically reduced under milder conditions than chlorides. organic-chemistry.org This method shows good functional group tolerance, allowing for the selective removal of a halogen in the presence of cyano or keto groups, which is pertinent to the synthesis of precursors for this compound. organic-chemistry.org

Another advanced strategy involves photoredox catalysis for chemoselective carbon–halogen bond activation. acs.orgacs.orgresearchgate.net By using metal-free organic photoredox catalysts, such as phenothiazine (B1677639) derivatives, it is possible to tune the reduction potential of the catalyst to selectively activate one type of carbon-halogen bond over another (e.g., C-I over C-Br). acs.orgresearchgate.net This allows for either selective dehalogenation (replacement with hydrogen) or selective C-C bond formation by cross-coupling with other substrates. acs.orgacs.orgresearchgate.net This precision is crucial when building complex molecules with multiple functional groups.

The mechanism of dehalogenation can proceed through one-electron or two-electron pathways depending on the reducing agent. wikipedia.org One-electron reducing agents, like certain transition metal complexes, generate radical intermediates, while two-electron agents, such as zinc metal, can lead to the formation of organometallic species like enolates from α-halo ketones. wikipedia.org These reactive intermediates can then be trapped by electrophiles to form new C-C bonds.

Optimization of Reaction Conditions for Enhanced Synthesis

Solvent Selection and Effects on Reaction Kinetics and Selectivity

The choice of solvent is a critical parameter in optimizing chemical syntheses, as it can significantly influence reaction rates, yields, and selectivity. In the synthesis of cyano-containing compounds, the solvent's properties—such as polarity, proticity, and coordinating ability—play a pivotal role.

For instance, in organocatalytic cascade reactions used to produce complex heterocyclic systems containing a cyano group, different solvents can lead to vastly different outcomes. An evaluation of solvents for a cascade reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones showed that chloroform (B151607) (CDCl₃) was superior in terms of both chemoselectivity and reaction yield compared to other solvents. wikipedia.org Similarly, in the synthesis of substituted pyridones, using toluene (B28343) or ethanol (B145695) as the solvent in the presence of a potassium carbonate catalyst yielded better results than other solvents.

The effect of the solvent is often tied to its ability to stabilize transition states or reactive intermediates. In multiphase systems, such as those employing phase transfer catalysis (PTC), the solvent system is fundamental to the reaction's success. The choice between an aqueous-organic two-phase system or using one of the liquid reactants as the second phase can dramatically alter catalyst efficiency and product yields.

Table 1: Effect of Solvent on the Yield of Substituted Pyridones

Temperature Influence on Reaction Outcomes

Temperature is a fundamental parameter that directly controls the kinetics of a chemical reaction. Supplying thermal energy helps reactants overcome the activation energy barrier, thus increasing the reaction rate. However, temperature can also influence reaction selectivity, as different competing pathways (desired product vs. side products) may have different activation energies.

In the synthesis of cyano-amide derivatives via Knoevenagel condensation, reaction temperatures are carefully controlled to maximize yield and minimize side reactions. For example, microwave-assisted syntheses have been conducted at specific temperatures like 65 °C or 85 °C, depending on the solvent system used (e.g., ethanol vs. NaCl solution). In other microwave protocols for synthesizing 3-hydroxy-2-oxindoles, the temperature was set to 120 °C to drive the reaction to completion efficiently.

Table 2: Temperature Effects in Microwave-Assisted Syntheses

Catalyst Design and Performance Evaluation

Catalysts are crucial for enhancing reaction rates and directing selectivity towards the desired product. The design and selection of an appropriate catalyst are central to developing efficient synthetic routes. Various catalytic systems are employed in the synthesis of molecules containing cyano and amide functionalities.

Phase Transfer Catalysts (PTC) : In heterogeneous reaction mixtures, PTCs such as triethylbenzylammonium chloride (TEBA) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) are used. These catalysts facilitate the transfer of reactants between different phases (e.g., aqueous and organic), thereby increasing the reaction rate. The performance of a PTC can depend on its hydrophilic/organophilic balance and the specific reaction system.

Base Catalysts : Simple bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), pyridine, and triethylamine (B128534) (TEA) are commonly used to deprotonate acidic C-H bonds, such as those adjacent to a cyano group, generating nucleophilic intermediates. The choice of base and its concentration can significantly affect the reaction yield. For instance, in certain pyridone syntheses, K₂CO₃ provided good yields and high product purity.

Photoredox and Organocatalysts : Modern synthetic methods often utilize more sophisticated catalysts. Iridium-based photoredox catalysts are effective in light-induced reactions for generating radicals. Bifunctional organocatalysts are designed to activate both the nucleophile and the electrophile simultaneously, enabling highly enantioselective and diastereoselective transformations in cascade reactions. wikipedia.org The performance of these catalysts is evaluated based on yield, selectivity (chemo-, regio-, and stereo-), and catalyst loading.

Table 3: Performance of Various Catalysts in Cyano-Compound Synthesis

Microwave-Accelerated Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through a process known as dielectric heating.

This technology has been successfully applied to the synthesis of various heterocyclic and cyano-containing compounds. For example, in the Knoevenagel condensation to produce (E)-2-cyano-3-(4-methoxyphenyl)acrylamide, microwave irradiation dramatically reduced the reaction time to 35 minutes, compared to 240 minutes required for conventional heating, while still achieving good to excellent yields (70-98%). organic-chemistry.org

Similarly, the synthesis of 3-hydroxy-2-oxindoles from isatins and cyanoacetic acid was significantly accelerated using microwave activation. researchgate.net Reactions were completed in just 5-10 minutes, affording high yields of up to 98%. researchgate.net The protocol involved short bursts of microwave irradiation (e.g., 2 minutes at 360W) followed by cooling, a cycle which was repeated to ensure controlled and efficient heating. researchgate.net The rapid, uniform heating provided by microwaves minimizes the formation of side products that can occur with prolonged exposure to high temperatures under conventional heating.

Table 4: Comparison of Microwave vs. Conventional Heating

Green Chemistry Considerations in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The design of a synthetic pathway for this compound can be significantly improved by focusing on key areas such as atom economy, the use of safer solvents and reagents, catalytic efficiency, and energy consumption.

Atom Economy

A primary goal of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. This concept, known as atom economy, provides a measure of how efficiently a chemical reaction utilizes reactant atoms. Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

The hydration of a nitrile to form an amide is an excellent example of a 100% atom-economical reaction, as all atoms of the water molecule are incorporated into the amide product. researchgate.netbit.edu.cn For a plausible synthesis of this compound, a key step would be the selective partial hydration of a precursor like 2,2-dimethylsuccinonitrile.

Hypothetical Atom Economy Calculation:

Consider the final step in a potential synthesis: the selective hydration of 2,2-dimethylsuccinonitrile.

Reactants: 2,2-dimethylsuccinonitrile (C₆H₈N₂) + Water (H₂O)

Product: this compound (C₆H₁₀N₂O)

The atom economy is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Safer Solvents and Auxiliaries

Solvents constitute a significant portion of the waste generated in chemical processes, often accounting for 80-90% of the total mass involved in pharmaceutical synthesis. Therefore, the selection of safer, more environmentally benign solvents is a critical aspect of green synthetic design. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to pollution.

Green chemistry encourages the use of alternatives such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents. vapourtec.comutoronto.ca Water is a particularly attractive solvent for nitrile hydration as it is non-toxic, non-flammable, and readily available. nih.gov Research has demonstrated efficient nitrile hydration in water, sometimes using novel media like a water extract of pomelo peel ash (WEPPA), which can serve as the solvent and promoter without the need for external bases or organic solvents. nih.gov

The following table provides a general classification of common solvents based on green chemistry principles.

| Classification | Solvents | Rationale |

|---|---|---|

| Preferred | Water, Ethanol, Methanol, Heptane, Isopropyl Alcohol | Low toxicity, biodegradable, renewable sources (for bio-based alcohols), reduced environmental impact. utoronto.ca |

| Usable | Acetone, Toluene, 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl Methyl Ether (TBME) | Acceptable substitutes for more hazardous solvents, though still possess some environmental, health, or safety concerns. whiterose.ac.uk |

| Undesirable/Problematic | Dichloromethane (DCM), Chloroform, Benzene (B151609), Diethyl Ether, N,N-Dimethylformamide (DMF), Dioxane, Acetonitrile (B52724) | High toxicity, carcinogenicity, environmental persistence, or other significant hazards. utoronto.cawhiterose.ac.uk |

For the synthesis of this compound, designers should prioritize using "Preferred" solvents or, where possible, conduct reactions under solvent-free conditions.

Catalysis over Stoichiometric Reagents

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. The traditional hydrolysis of nitriles often requires stoichiometric amounts of strong acids or bases, leading to significant salt waste upon neutralization and potential over-hydrolysis to the carboxylic acid. journals.co.za

Modern, greener approaches for the synthesis of amides from nitriles focus on catalytic methods.

Heterogeneous Catalysts: Sustainable and low-cost heterogeneous catalysts, such as nanorod manganese oxide (NR-MnO2) or palladium on carbon (Pd/C), have shown high activity and selectivity for the hydration of various nitriles in water, avoiding the need for strong acid or base additives. researchgate.net

Homogeneous Metal Catalysts: Ruthenium and other transition-metal complexes are highly efficient for nitrile hydration under mild conditions, offering excellent selectivity. researchgate.netcsic.es The reaction often proceeds in eco-friendly solvents like water.

Biocatalysis: The use of enzymes, such as nitrile hydratases, represents a leading-edge green technology. journals.co.za These enzymes operate in aqueous solutions at or near ambient temperature and moderate pH, offering exceptional chemo-, regio-, and enantioselectivity. journals.co.za This avoids the need for protecting groups and minimizes energy-intensive conditions. The development of robust nitrile hydratase enzymes provides a flexible and efficient biocatalytic route for integrated amide synthesis. nih.gov

The table below compares different approaches for the key nitrile hydration step.

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Stoichiometric Acid/Base Hydrolysis | Strong H₂SO₄ or NaOH; often elevated temperatures | Inexpensive reagents | Large amount of salt waste, harsh conditions, low selectivity (risk of over-hydrolysis), poor atom economy. journals.co.za |

| Homogeneous/Heterogeneous Catalysis | Metal catalysts (e.g., Ru, Pd, Mn-based); often in water; mild to moderate temperatures (e.g., 100°C) | High selectivity, high atom economy, milder conditions, catalyst can often be recycled (especially heterogeneous). researchgate.net | Cost of precious metal catalysts, potential for metal leaching into the product. |

| Biocatalysis (Nitrile Hydratase) | Aqueous buffer; ambient temperature; neutral pH | Extremely high selectivity, minimal byproducts, works under very mild and safe conditions, biodegradable catalyst. journals.co.za | Enzyme stability and cost can be a factor, substrate scope may be limited for some enzymes. |

Design for Energy Efficiency

Energy consumption is a significant environmental and economic consideration in chemical manufacturing. energystar.gov Green chemistry principles advocate for conducting synthetic methods at ambient temperature and pressure whenever possible to minimize energy requirements. coolplanet.io

The energy-intensive nature of many pharmaceutical processes, particularly heating, cooling, and separations, contributes significantly to their carbon footprint. quincycompressor.com By selecting catalysts that operate under milder conditions, such as biocatalysts that function at room temperature, the energy demand for the synthesis of this compound can be drastically reduced. journals.co.za Furthermore, optimizing manufacturing processes through regular energy audits, investing in energy-efficient equipment, and implementing heat recovery systems can lead to substantial energy savings. quincycompressor.comduplico.com

Elucidation of Chemical Reactivity and Mechanistic Investigations of 3 Cyano 3 Methylbutanamide

Reactivity of the Amide Functional Group

The amide group in 3-Cyano-3-methylbutanamide consists of a carbonyl group bonded to a nitrogen atom. Its reactivity is characterized by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which makes the carbonyl carbon less electrophilic compared to other acyl compounds.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.com This reaction involves a nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org For amides, the leaving group is an amide anion (or ammonia (B1221849) after protonation), which is a strong base and therefore a poor leaving group. Consequently, these reactions typically require forcing conditions such as strong acid or base catalysis and heat.

The general mechanism proceeds via an addition-elimination pathway. masterorganicchemistry.com Under acidic or basic conditions, the reaction is facilitated, but the inherent stability of the amide bond makes it less reactive than acid chlorides or anhydrides. libretexts.org

| Nucleophile/Conditions | Expected Major Product | Reaction Type |

|---|---|---|

| H₂O, H⁺, Heat | 3-Cyano-3-methylbutanoic acid | Acid-Catalyzed Hydrolysis |

| H₂O, OH⁻, Heat | 3-Cyano-3-methylbutanoate | Base-Catalyzed Hydrolysis |

| ROH, H⁺, Heat | Alkyl 3-cyano-3-methylbutanoate | Acid-Catalyzed Alcoholysis |

| LiAlH₄ then H₂O | 4-Amino-2,2-dimethylbutanenitrile | Reduction |

The cleavage of the amide bond in this compound, most commonly via hydrolysis, can be achieved under either acidic or basic conditions. The mechanism differs significantly between the two pathways.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The subsequent steps involve proton transfer and elimination of ammonia (which is protonated to the ammonium (B1175870) ion under the acidic conditions) to yield the corresponding carboxylic acid.

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen: This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: The oxygen atom of a water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxygen atom of the former water molecule to the nitrogen atom.

Elimination of ammonia: The C-N bond cleaves, and a molecule of ammonia departs. Ammonia is a good leaving group in its protonated form (NH₄⁺).

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water or another base to give the final product.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. arkat-usa.org This forms a tetrahedral intermediate. The subsequent elimination of the amide anion is the rate-determining step, as the amide ion is a poor leaving group. This is typically followed by an acid-base reaction where the departing amide anion deprotonates the newly formed carboxylic acid.

The mechanism involves these steps:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the leaving group: The amide anion is expelled to reform the carbonyl group, yielding a carboxylic acid.

Deprotonation: The highly basic amide anion deprotonates the carboxylic acid to form a carboxylate salt and ammonia.

Reactivity of the Nitrile Functional Group

The nitrile functional group (-C≡N) in this compound features a carbon-nitrogen triple bond. This group is highly polar, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. lumenlearning.comnih.gov

The electrophilic carbon of the nitrile group readily undergoes addition reactions with strong nucleophiles. The initial product of this addition is an imine anion, which can then be protonated or react further depending on the reaction conditions. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) attack the nitrile carbon. The resulting imine salt intermediate is then hydrolyzed by aqueous acid to yield a ketone.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group. This reaction involves the successive addition of two hydride ions to the nitrile carbon, and upon aqueous workup, it yields a primary amine. libretexts.orgchemistrysteps.com

| Reagent | Intermediate | Final Product (after workup) | Reaction Type |

|---|---|---|---|

| 1. R-MgX (Grignard) 2. H₃O⁺ | Imine salt | Ketone | Organometallic Addition |

| 1. LiAlH₄ 2. H₂O | Dianion | Primary Amine (4-amino-2,2-dimethylbutanamide) | Reduction |

Similar to the amide group, the nitrile group can be hydrolyzed under acidic or basic conditions. The hydrolysis of a nitrile proceeds in two stages, first producing an amide, which can then be further hydrolyzed to a carboxylic acid (or its salt). libretexts.org Therefore, under harsh hydrolysis conditions, both the amide and nitrile groups of this compound would be converted.

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which activates the nitrile carbon toward nucleophilic attack by water. lumenlearning.comchemistrysteps.com Tautomerization of the resulting intermediate leads to the formation of an amide. libretexts.org If the reaction conditions are sufficiently harsh, the amide will undergo further hydrolysis as described in section 3.1.2.

Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion attacks the electrophilic nitrile carbon directly. libretexts.org The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide can then be further hydrolyzed to a carboxylate salt under the basic conditions.

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺, Heat (mild) | This compound (starting material) | Amide is formed and can be isolated |

| H₃O⁺, Heat (vigorous) | Amide | Carboxylic acid |

| OH⁻, H₂O, Heat (mild) | This compound (starting material) | Amide is formed and can be isolated |

| OH⁻, H₂O, Heat (vigorous) | Amide | Carboxylate salt |

Transformations Involving the Alpha-Carbon and Adjacent Methyl Groups

The alpha-carbon of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms and has no alpha-hydrogens. This structural feature significantly limits its reactivity in typical alpha-carbon reactions. Many common reactions of carbonyl compounds and nitriles, such as enolate formation, aldol (B89426) condensations, and alpha-halogenation, require the presence of at least one acidic alpha-hydrogen. libretexts.org Therefore, this compound is not expected to undergo these transformations.

The reactivity of the molecule is thus confined to the functional groups and the adjacent methyl groups. While the alpha-carbon itself is unreactive towards deprotonation, the methyl groups could potentially undergo reactions under specific, typically radical, conditions. For instance, free-radical halogenation could occur at the methyl positions upon exposure to UV light and a halogen source, but this would be a non-selective process. The steric hindrance provided by the gem-dimethyl groups at the alpha-position may also influence the rate of reactions at the adjacent functional groups by sterically shielding the reaction centers.

Based on a comprehensive search of the available information, it is not possible to generate an article on "this compound" that adheres to the specific and detailed outline provided. The search results did not yield specific research findings on the chemical reactivity and mechanistic investigations of this particular compound that would be necessary to accurately address the following requested sections:

Computational Chemistry in Reaction Mechanism Analysis

While general information exists on these chemical principles and computational methods for other compounds, there is a lack of specific studies focused on this compound in the search results. Therefore, constructing a scientifically accurate and thorough article that strictly follows the requested outline for this specific subject is not feasible at this time.

Transition State Theory and Reaction Coordinate Analysis

Transition state theory (TST) is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. wikipedia.org The theory postulates the existence of a quasi-equilibrium between the reactants and a high-energy activated complex, known as the transition state. wikipedia.orgjohnhogan.info This transition state represents the saddle point on a potential energy surface, which maps the energy of a chemical system as a function of its geometry. wikipedia.orglibretexts.org The reaction coordinate is the path along this surface that represents the minimum energy pathway from reactants to products. libretexts.org

A critical aspect of TST is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. youtube.com The rate of a reaction is exponentially dependent on this activation energy, as described by the Arrhenius equation. libretexts.org By analyzing the Gibbs free energy of activation (ΔG‡), which incorporates both enthalpy (ΔH‡) and entropy (ΔS‡) of activation, a more complete understanding of the reaction rate can be achieved. wikipedia.orgjohnhogan.info A higher Gibbs free energy of activation corresponds to a slower reaction rate. youtube.com

While extensive research exists on the general principles of transition state theory and its application to various chemical reactions, a specific analysis of the transition states and reaction coordinates for reactions involving This compound is not available in the current scientific literature. Such an investigation would require detailed experimental kinetic studies or high-level computational modeling to map the potential energy surface for specific reactions of this compound. These studies would identify the geometry and energy of the transition state(s), providing insight into the reaction mechanism and factors controlling the reaction rate.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry for investigating the electronic structure and properties of molecules. aps.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-body problem of solving the Schrödinger equation. aps.org This approach allows for the calculation of molecular geometries, reaction energies, and vibrational frequencies with a good balance of accuracy and computational cost. core.ac.uk

In the context of chemical reactivity, DFT is widely used to explore reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding why a particular reaction pathway is favored. Furthermore, analysis of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can offer insights into the electrophilic and nucleophilic nature of the reactants. researchgate.netresearchgate.net

Advanced Analytical Strategies for the Characterization and Quantification of 3 Cyano 3 Methylbutanamide in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Cyano-3-methylbutanamide. These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would provide key insights into its carbon-hydrogen framework.

¹H NMR Spectroscopy In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present in the molecule. The methyl protons would likely appear as a singlet due to the absence of adjacent protons. The methylene (B1212753) protons would also produce a singlet. The amide protons would appear as two broad singlets, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals would be anticipated, corresponding to the five unique carbon environments: the carbonyl carbon of the amide, the quaternary carbon bonded to the cyano and methyl groups, the methylene carbon, the methyl carbons, and the carbon of the cyano group.

Predicted NMR Data for this compound ¹H NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5-7.5 | Broad Singlet | 1H | -NH₂ |

| ~ 5.5-6.5 | Broad Singlet | 1H | -NH₂ |

| ~ 2.4 | Singlet | 2H | -CH₂- |

| ~ 1.5 | Singlet | 6H | -C(CH₃)₂ |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 | C=O (Amide) |

| ~ 120 | C≡N (Nitrile) |

| ~ 45 | -CH₂- |

| ~ 40 | -C(CH₃)₂ |

| ~ 25 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and nitrile functionalities.

The presence of the primary amide group would be confirmed by two N-H stretching bands in the region of 3400-3200 cm⁻¹ and a strong C=O stretching band around 1650 cm⁻¹. The nitrile group (C≡N) would show a characteristic sharp absorption band of medium intensity in the range of 2260-2220 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would appear around 2950-2850 cm⁻¹.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H Stretch (Amide) |

| 2950-2850 | C-H Stretch (Alkyl) |

| 2260-2220 | C≡N Stretch (Nitrile) |

| ~ 1650 | C=O Stretch (Amide) |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀N₂O), the molecular weight is 126.16 g/mol .

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 126.16 | [M]⁺ |

| 111.14 | [M-CH₃]⁺ |

| 83.09 | [M-CONH₂]⁺ |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a process where a sample of a chemical compound is analyzed to determine its elemental composition. For this compound, with the molecular formula C₆H₁₀N₂O, the theoretical elemental composition can be calculated. This experimental data is then compared to the theoretical values to confirm the purity and stoichiometry of the synthesized compound. rsc.org

Theoretical Elemental Composition of this compound

| Element | Percentage |

| Carbon (C) | 57.12% |

| Hydrogen (H) | 7.99% |

| Nitrogen (N) | 22.21% |

| Oxygen (O) | 12.68% |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC can be used to observe the consumption of starting materials and the formation of the product over time. youtube.comyoutube.com

A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. researchgate.net The plate is then developed in an appropriate solvent system. The choice of the eluent is crucial and is typically a mixture of a polar and a non-polar solvent, adjusted to achieve good separation of the components. The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent. rochester.edu The progress of the reaction is monitored by the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. libretexts.org

Flash Column Chromatography for Purification

Flash column chromatography is a widely utilized and efficient method for the purification of synthesized organic compounds like this compound. orgsyn.org This technique is a modification of traditional column chromatography, but it uses air pressure to force the solvent through the column, which significantly speeds up the separation process. orgsyn.org The primary goal is to isolate the target compound from unreacted starting materials, byproducts, and other impurities generated during a chemical reaction. rsc.org

The selection of the stationary phase and mobile phase is critical for achieving optimal separation. Silica gel is the most common stationary phase due to its polarity and effectiveness in separating a wide range of compounds. rochester.edu The mobile phase, a solvent or a mixture of solvents, is chosen based on the polarity of the compound of interest. A solvent system is typically developed using thin-layer chromatography (TLC) to find the ideal eluent that provides a good separation (retention factor, Rf) for the target compound. rochester.edu For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased during the purification process, can be employed to improve resolution. orgsyn.orgrochester.edu

Once the crude product is loaded onto the column, the chosen eluent is passed through, and fractions are collected. orgsyn.orgrochester.edu These fractions are then analyzed, often by TLC, to identify those containing the pure this compound.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description | Typical Value/Selection |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (60 Å, 40-63 µm particle size) |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compound through the column. | Hexanes/Ethyl Acetate, Dichloromethane/Methanol |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) rochester.edu |

| Loading Technique | Method of applying the crude sample to the column. | Direct liquid loading or solid loading (pre-adsorbed onto silica) rochester.edu |

| Detection Method | Technique used to analyze collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of this compound and for its quantification. amazonaws.com This technique offers high resolution, accuracy, and reproducibility. Purity analysis by HPLC determines the percentage of the desired compound in a sample by separating it from any impurities. rsc.org

The most common mode of HPLC for compounds like this compound is reversed-phase chromatography. In this setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). separationmethods.combujnochem.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. amazonaws.com

A detector, most commonly a UV-Vis detector, measures the absorbance of the eluate at a specific wavelength as it exits the column. rsc.org The resulting chromatogram shows peaks corresponding to the target compound and any impurities. The area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. rsc.org For quantification, a calibration curve is constructed by analyzing standards of known concentrations, allowing for the precise determination of the compound's concentration in unknown samples.

Table 2: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Description | Typical Condition |

|---|---|---|

| System | HPLC instrument configuration. | Jasco PU-1580 Intelligent HPLC Pump or equivalent rsc.org |

| Column | The heart of the separation process. | Reversed-Phase C18 (e.g., 5 µm, 4.6 mm x 250 mm) rsc.orgseparationmethods.com |

| Mobile Phase | The solvent that carries the sample through the column. | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water rsc.org |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min rsc.org |

| Detection | The method used to visualize the separated components. | UV-Vis Detector set at a specific wavelength (e.g., 254 nm) rsc.org |

| Injection Volume | The amount of sample introduced into the system. | 10 - 20 µL |

Advanced Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power. For this compound, coupling liquid or gas chromatography with mass spectrometry offers superior sensitivity and specificity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and powerful technique for the analysis of this compound. researchgate.net UPLC utilizes columns packed with smaller particles (<2 µm) than traditional HPLC, resulting in significantly higher resolution, faster analysis times, and improved sensitivity. researchgate.net

When coupled with tandem mass spectrometry (MS/MS), this technique provides exceptional specificity. After separation by the UPLC system, the analyte enters the mass spectrometer, where it is ionized. The parent ion corresponding to this compound is selected and then fragmented to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in complex matrices, by filtering out background noise. researchgate.net The method is particularly valuable for metabolic studies or trace analysis where the concentration of the analyte is very low. researchgate.net

Table 3: Representative UPLC-MS/MS System Parameters

| Parameter | Description | Typical Setting |

|---|---|---|

| Chromatography System | The liquid chromatography instrument. | UPLC System with an ethylene-bridged hybrid C18 column researchgate.net |

| Mobile Phase | Solvents used for separation. | Gradient of water and methanol/acetonitrile, often with additives like formic acid. |

| Ionization Source | Method to generate ions for MS analysis. | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Device that separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ) |

| Detection Mode | The specific ions monitored for analysis. | Multiple Reaction Monitoring (MRM) |

| Analysis Time | Duration of a single sample run. | Typically < 15 minutes researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govnih.gov If this compound itself is sufficiently volatile and thermally stable, or if there is a need to analyze for volatile precursors or degradation products, GC-MS is the method of choice. mdpi.com

In GC-MS, the sample is first vaporized in a heated injector and introduced into a capillary column. nih.gov The components are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is fragmented by electron impact. The resulting fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. researchgate.net

For trace analysis of volatiles in a complex matrix (e.g., environmental or biological samples), pre-concentration techniques like headspace analysis or Solid-Phase Microextraction (SPME) are often employed to enhance sensitivity. wiley.com

Table 4: General GC-MS Conditions for Volatile Compound Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| GC System | The gas chromatography instrument. | Agilent 6890 or equivalent nih.gov |

| Column | The capillary tube where separation occurs. | DB-624 or similar (e.g., 60 m x 0.32 mm x 1.80 µm) nih.gov |

| Carrier Gas | The inert gas that moves the sample through the column. | Helium at a constant flow rate (e.g., 3 mL/min) nih.gov |

| Oven Program | The temperature profile used for separation. | A temperature ramp, e.g., starting at 40°C, holding, then increasing to 250°C. |

| Ionization Mode | The method of fragmentation in the mass spectrometer. | Electron Impact (EI) at 70 eV |

| Mass Analyzer | The component that detects the fragmented ions. | Quadrupole |

| Data Analysis | Method for compound identification. | Comparison of mass spectra with libraries (e.g., NIST) researchgate.net |

Applications of 3 Cyano 3 Methylbutanamide in Complex Organic Synthesis and Material Science Research

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are integral to numerous pharmaceuticals, natural products, and functional materials. nih.gov The cyano-amide moiety is a powerful synthon for constructing these rings. As a chemical intermediate with dual functional groups, cyanamide (B42294) and its derivatives play a crucial role in organic synthesis, directly impacting the development of new drugs and the design of novel materials. nih.govresearchgate.net The cyano group, in particular, can be used to introduce various other groups through both radical and non-radical pathways to yield a wide array of nitrogen-containing heterocycles. nih.govresearchgate.neteurekaselect.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Pyrazoles, Indazoles, Pyridinones)

The dual functionality of cyano-amide precursors is widely exploited for the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in countless biologically active molecules. nih.govfrontiersin.org

Pyridinones: 3-Cyano-2-pyridone derivatives are a significant class of compounds synthesized using cyano-containing precursors. An efficient, metal-free methodology has been developed for the synthesis of 3-cyano-2-pyridones through a cascade reaction involving C-C and C-N bond formation. mdpi.com This approach offers wide functional group tolerance and proceeds under mild conditions. mdpi.com For instance, the reaction of various alkynones with 2-cyano-N-methylacetamide in the presence of a base like K₂CO₃ produces a diverse library of 3-cyano-2-pyridone derivatives in moderate to excellent yields. mdpi.com Another method involves a Knoevenagel condensation of malononitrile (B47326) with 1,3-dicarbonyl compounds, followed by cycloaddition, to chemoselectively produce these pyridinones. researchgate.net These synthetic strategies highlight the utility of the cyanoacetamide framework in constructing the pyridone ring. mdpi.comsciforum.net The 3-cyano-2-oxa-pyridine pharmacophore is found in several therapeutic agents, including cardiotonic and antimicrobial compounds. ekb.eg

Table 1: Synthesis of 3-Cyano-2-Pyridone Derivatives An interactive data table summarizing the synthesis of various 3-cyano-2-pyridone derivatives.

| Entry | Alkynone (Substituent R¹) | Cyanoacetamide (Substituent R²) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-diphenylprop-2-yn-1-one | 2-cyano-N-methylacetamide | 1-methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | 81-83% mdpi.com |

| 2 | 1-(p-tolyl)prop-2-yn-1-one | 2-cyano-N-methylacetamide | 1-methyl-2-oxo-6-phenyl-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile | 84% mdpi.com |

| 3 | 1-(4-chlorophenyl)prop-2-yn-1-one | 2-cyano-N-methylacetamide | 4-(4-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | 92% mdpi.com |

| 4 | Acetylacetone | N-phenyl-2-cyanoacetamide | 3-cyano-4,6-dimethyl-1-phenyl-2-pyridone | 79% mdpi.comsciforum.net |

| 5 | Acetylacetone | N-(4-chlorophenyl)-2-cyanoacetamide | 1-(4-chlorophenyl)-3-cyano-4,6-dimethyl-2-pyridone | 75% mdpi.comsciforum.net |

Pyrazoles: Pyrazole (B372694) derivatives are another important class of heterocycles synthesized from cyano-containing precursors. chim.it One common method involves the cyclocondensation of 1,3-bielectrophilic reagents with hydrazine-containing compounds. chim.it Specifically, cyanoacetamide derivatives can be reacted with primary aliphatic amines and then coupled with aromatic diazonium salts to form arylhydrazones. researchgate.net These arylhydrazone precursors are then cyclized to yield functionalized pyrazoles. researchgate.net The pyrazole ring is a key component in many compounds with potential applications as inhibitors of human coronavirus. mdpi.com

Indazoles: Indazoles are bioisosteres of indoles and represent a crucial heterocyclic skeleton in medicinal chemistry, with derivatives showing anti-tumor and anti-inflammatory activities. nih.gov While numerous synthetic routes exist, many start from benzene (B151609) precursors where the pyrazole moiety is formed via ring closure. Palladium-catalyzed intramolecular C-N bond formation provides a mild and efficient pathway to 3-substituted indazoles, accommodating a wide range of functional groups.

Pyrrolidines: The pyrrolidine (B122466) skeleton is a common motif in medicinal molecules, making its synthesis a key focus of research. nih.gov A variety of synthetic methods have been developed, including rhodium-catalyzed hydroaminations and formal [3+2] cycloadditions, which tolerate cyano functional groups. organic-chemistry.org While many syntheses start from precursors like proline, the development of new routes, such as the photo-promoted ring contraction of pyridines, offers novel ways to access functionalized pyrrolidine derivatives. nih.govnih.gov

Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins, Chromanones, Oxadiazines)

Oxygen-containing heterocycles are abundant in nature and are a cornerstone of medicinal chemistry. mdpi.comresearchgate.net

Coumarins: 3-Cyanocoumarins are a significant subclass of coumarins with a wide range of pharmacological properties and serve as key intermediates for other medicinally important derivatives. bookpi.org The presence of the cyano group at the 3-position is particularly useful for introducing other units of biological importance. bookpi.org A straightforward and efficient synthesis involves the reaction of substituted aromatic aldehydes with active methylene (B1212753) compounds like methyl cyanoacetate. mdpi.com This reaction can be conducted under mild, environmentally friendly conditions to produce 3-cyanocoumarin (B81025) derivatives in excellent yields, often between 69-88%. mdpi.com Another established method is the condensation of 2-hydroxybenzaldehydes with malononitrile or ethylcyanoacetate.

Table 2: Synthesis of 3-Cyano-Coumarin Derivatives An interactive data table detailing the synthesis of 3-cyano-coumarin derivatives.

| Entry | Aldehyde | Active Methylene Compound | Catalyst / Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Substituted aromatic aldehydes | Methyl cyanoacetate | - / - | Good yields | mdpi.com |

| 2 | Resorcinol alkenes | - | K₂CO₃ / Ethanol (B145695) | 69-88% | mdpi.com |

| 3 | 2-hydroxybenzaldehydes | Malononitrile | Triton-B on flyash (Microwave) | High yields | |

| 4 | Salicylaldehydes | Ethyl cyanoacetate | Piperidine / L-proline | Up to 99% | nih.gov |

Oxadiazines: The 1,3,4-Oxadiazine ring is an important structural motif in pharmaceuticals and agrochemicals. researchgate.net Synthetic routes to these heterocycles include the cyclization of α,β-unsaturated nitriles, demonstrating another application of cyano-functionalized building blocks in constructing oxygen-containing heterocycles. researchgate.net Recently, new oxadiazine derivatives have been synthesized and evaluated for their cytotoxic and cathepsin B inhibitory activities. ucm.es

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiophenes)

Thiophenes: The thiophene (B33073) ring is a crucial component in many pharmaceutical compounds. impactfactor.org The Gewald aminothiophene synthesis is a prominent method for creating this heterocycle. pharmaguideline.com This reaction involves the base-catalyzed condensation of an α-cyano carbonyl compound, such as ethyl cyanoacetate, with a ketone or aldehyde and elemental sulfur. impactfactor.orgpharmaguideline.com This multicomponent reaction provides a direct route to highly functionalized 2-aminothiophenes, which are valuable intermediates in drug development. impactfactor.org For example, reacting ethyl cyanoacetate, acetylacetone, and sulfur in the presence of diethylamine (B46881) yields ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. impactfactor.org

Table 3: Gewald Synthesis of 2-Aminothiophenes An interactive data table outlining the components for the Gewald synthesis.

| Carbonyl Compound | α-Cyano Compound | Sulfur Source | Base Catalyst | Product Type |

|---|---|---|---|---|

| Ketone / Aldehyde | α-Cyano Carbonyl (e.g., Ethyl cyanoacetate) | Elemental Sulfur | Amine (e.g., Diethylamine) | 2-Aminothiophene |

| Acetylacetone | Ethyl cyanoacetate | Elemental Sulfur | Diethylamine | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate impactfactor.org |

| Chalcones | α-Cyanoacetate | Elemental Sulfur | DABCO | 2-Aminothiophenes organic-chemistry.org |

Precursor to Advanced Molecular Architectures

Beyond standard heterocyclic systems, the reactivity of the cyano-amide functionality allows for the construction of more intricate molecular frameworks.

Construction of Spiro Compounds

Spiro compounds, which feature two rings connected through a single shared atom, are valuable scaffolds in medicinal chemistry. beilstein-journals.org The synthesis of spiro heterocyclic steroids, for instance, often involves the condensation and cyclization of functional groups on the steroid backbone. beilstein-journals.org While specific examples using 3-Cyano-3-methylbutanamide were not detailed in the surveyed literature, the principles of using functionalized building blocks to construct complex spirocycles are well-established.

Functionalization of Peptidomimetics and Related Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides. The incorporation of unique structural motifs is crucial for improving their stability and biological activity. The cyano and amide groups present in this compound offer reactive handles for conjugation or for building novel, non-natural amino acid-like structures that could be incorporated into peptidomimetic scaffolds.

Role in C-C and C-N Bond Formation Methodologies

The reactivity of this compound is largely dictated by its cyano (–C≡N) and amide (–C(O)NH₂) functional groups. The nitrile group, in particular, is a versatile precursor for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis. researchgate.netebsco.com

The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for the formation of new C-C bonds through reactions with organometallic reagents like Grignard or organolithium reagents. Furthermore, the alpha-carbon (the carbon atom adjacent to the cyano group) possesses protons that can be removed by a strong base, generating a carbanion. This carbanion can then act as a nucleophile, participating in various C-C bond-forming reactions such as alkylations and aldol-type condensations. wikipedia.org

For C-N bond formation, the nitrile group can undergo cycloaddition reactions. For example, reaction with azides can yield tetrazoles, which are important heterocyclic structures in medicinal chemistry. The nitrile group can also be reduced to a primary amine (–CH₂NH₂), a fundamental transformation that introduces a versatile nitrogen-containing functional group. wikipedia.org This reduction opens pathways to a wide array of nitrogen-containing compounds through subsequent reactions of the amine. A recent straightforward methodology has been developed for synthesizing 3-cyano-2-pyridones through C-C and C-N bond formation processes under metal-free conditions. mdpi.com

The amide group in this compound also offers synthetic handles. While generally less reactive than the nitrile, it can participate in reactions such as dehydration to regenerate a nitrile or hydrolysis to form a carboxylic acid. The N-H bonds of the primary amide are also sites for substitution reactions, allowing for further functionalization and C-N bond formation.

| Reaction Type | Reagent Class | Bond Formed | Potential Product from this compound |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | C-C | Ketone (after hydrolysis) |

| Alkylation of α-carbon | Strong Base (e.g., LDA) followed by Alkyl Halide (R-X) | C-C | α-substituted cyano compound |

| Reduction | Reducing Agents (e.g., LiAlH₄, H₂/Catalyst) | C-N (implicitly, by forming an amine) | Primary Amine |

| [3+2] Cycloaddition | Azides (R-N₃) | C-N | Tetrazole derivative |

| Hydrolysis | Acid or Base | C-O (forms Carboxylic Acid) | Carboxylic Acid |

Potential in Functional Material Design (Conceptual)